1,4-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound It is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of 1,4-dimethylpyrazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions usually include heating the mixture to a temperature of around 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronate esters.
Reduction: Reduction reactions can lead to the formation of boron-free pyrazole derivatives.
Substitution: The boron moiety can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.
Major Products
Oxidation: Boronic acids or boronate esters.
Reduction: Dimethylpyrazole derivatives.
Substitution: Various substituted pyrazole compounds depending on the reagents used.
Scientific Research Applications
1,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the development of new materials with unique properties.
Catalysis: The boron moiety can act as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves interactions with molecular targets such as enzymes or receptors. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpyrazole: Lacks the boron moiety and has different reactivity and applications.
3-(Dioxaborolan-2-yl)-1H-pyrazole: Similar structure but without the dimethyl substitution.
Boron-containing heterocycles: Compounds with similar boron moieties but different heterocyclic frameworks.
Uniqueness
1,4-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the dioxaborolane moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis, catalysis, and medicinal chemistry.
Properties
IUPAC Name |
1,4-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-8-7-14(6)13-9(8)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFVYYOHIPWPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2223043-80-7 |
Source
|
Record name | 1,4-dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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